Denifanstat, also known as TVB-2640, is a small-molecule drug developed by Sagimet Biosciences that acts as a potent inhibitor of fatty acid synthase. This compound has garnered attention for its potential therapeutic applications in oncology and metabolic disorders, particularly non-alcoholic steatohepatitis. Denifanstat functions by disrupting the synthesis of palmitate, a fatty acid crucial for tumor cell growth and survival, thereby inducing apoptosis in cancer cells and reducing liver fat in patients with metabolic conditions .
Denifanstat is classified as a fatty acid synthase inhibitor, specifically targeting the enzyme responsible for de novo fatty acid synthesis. The compound's chemical formula is CHNO, with a molar mass of approximately 439.56 g/mol . It has been evaluated in clinical trials for various cancers and conditions related to lipid metabolism .
The synthesis of Denifanstat involves several steps that are typically carried out under controlled laboratory conditions. While specific proprietary methods used by Sagimet Biosciences are not publicly detailed, the general approach to synthesizing small-molecule inhibitors like Denifanstat usually includes:
The precise synthetic pathway for Denifanstat remains proprietary but is designed to yield a compound with high bioavailability and specificity for fatty acid synthase .
Denifanstat's molecular structure can be represented by its chemical formula CHNO. The compound features multiple functional groups that contribute to its interaction with fatty acid synthase:
The three-dimensional conformation of Denifanstat allows it to effectively fit into the active site of fatty acid synthase, inhibiting its activity .
Denifanstat primarily acts through competitive inhibition of fatty acid synthase. Upon administration, it binds to the enzyme's active site, preventing the conversion of acetyl-CoA and malonyl-CoA into palmitate. This inhibition leads to:
In vitro studies have demonstrated that Denifanstat significantly inhibits the enzymatic activity of fatty acid synthase, as evidenced by assays measuring NADPH oxidation during substrate conversion .
Denifanstat exerts its effects through a mechanism involving:
Studies have shown that treatment with Denifanstat leads to significant reductions in both tumor cell viability and liver fat content in preclinical models .
Denifanstat has several notable physical properties:
Chemical analyses have confirmed that Denifanstat maintains high purity levels (≥98%) when synthesized properly .
Denifanstat has promising applications in various scientific fields:
Clinical trials continue to explore its efficacy across different patient populations and conditions related to aberrant lipid metabolism .
Fatty Acid Synthase (FASN) is a multifunctional homodimeric enzyme (∼270 kDa per monomer) that catalyzes the de novo synthesis of long-chain saturated fatty acids, primarily palmitate (C16:0). This process requires acetyl-CoA and malonyl-CoA as substrates, with reducing equivalents supplied by NADPH. The enzymatic reaction occurs through seven catalytic domains: β-ketoacyl synthase (KS), malonyl/acetyltransferase (MAT), β-hydroxyacyl dehydratase (DH), enoyl reductase (ER), β-ketoacyl reductase (KR), acyl carrier protein (ACP), and thioesterase (TE) [2] [6]. FASN operates as a metabolic hub, integrating carbohydrate and lipid metabolism to support:
Table 1: FASN Enzymatic Domains and Functions
Domain | Function | Dependence |
---|---|---|
KS (β-Ketoacyl Synthase) | Condenses acetyl-CoA and malonyl-CoA | Acetyl-CoA substrate |
MAT (Malonyl/Acetyltransferase) | Transfers acyl groups to ACP | Coenzyme A |
DH (β-Hydroxyacyl Dehydratase) | Removes water from β-hydroxyacyl-ACP | None |
ER (Enoyl Reductase) | Reduces trans-2-enoyl-ACP using NADPH | NADPH |
KR (β-Ketoacyl Reductase) | Reduces β-ketoacyl-ACP using NADPH | NADPH |
ACP (Acyl Carrier Protein) | Carries growing fatty acid chain during synthesis | Phosphopantetheine |
TE (Thioesterase) | Releases palmitate from ACP | Water |
FASN is aberrantly overexpressed in diverse cancers and metabolic diseases, acting as a "metabolic oncogene":
Table 2: FASN Overexpression in Human Cancers
Cancer Type | Overexpression Frequency | Clinical Correlation | Key Regulatory Mechanisms |
---|---|---|---|
Breast Cancer | 60-80% | Shorter disease-free survival, HER2+ resistance | HER2/PI3K/SREBP-1c axis |
Prostate Cancer | >90% | Castration resistance, metastasis | Androgen receptor, USP2a stabilization |
Cervical Cancer | 100% (Stages II-IV) | Advanced stage, HPV persistence | SREBP-1c under hypoxia |
Colorectal Cancer | 50-70% | Liver metastasis, chemoresistance | Wnt/β-catenin palmitoylation |
Hepatocellular Carcinoma | 40-60% | NAFLD/NASH progression, fibrosis | AKT/mTOR activation |
Pharmacological FASN inhibition exploits cancer and metabolic cells' dependency on de novo lipogenesis:
Table 3: FASN Inhibitors and Their Properties
Inhibitor | Type | Key Features | Limitations |
---|---|---|---|
Cerulenin | Natural product | Irreversible KS domain binder | Chemical instability, high toxicity |
C75 | Synthetic | Mimics cerulenin structure; inhibits KS/TE | Weight loss, neurotoxicity |
Orlistat | FDA-approved | Irreversible TE domain inhibitor | Low bioavailability, GI side effects |
TVB-2640 (Denifanstat) | Clinical-stage | Reversible KR domain binder; oral bioavailability | Under investigation |
TVB-2640 exemplifies next-generation FASN inhibitors with optimized properties:
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1